molecular formula C9H14O2 B8728090 (Bicyclo[2.2.1]heptan-7-yl)acetic acid CAS No. 479690-18-1

(Bicyclo[2.2.1]heptan-7-yl)acetic acid

Cat. No.: B8728090
CAS No.: 479690-18-1
M. Wt: 154.21 g/mol
InChI Key: GEUIGLBCTCFTBK-UHFFFAOYSA-N
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Description

(Bicyclo[2.2.1]heptan-7-yl)acetic acid is a norbornane derivative characterized by a bicyclic framework with a carboxylic acid substituent at the 7-position. Its rigid bicyclo[2.2.1]heptane (norbornane) skeleton confers exceptional thermal and chemical stability due to reduced ring strain (62.8 kJ mol⁻¹) compared to other bicyclic systems like bicyclo[3.2.0]heptane (138.2 kJ mol⁻¹) . The compound is synthesized via acid-catalyzed ring expansion of methylenebicyclo[3.2.0]heptanes, followed by functional group transformations . Applications span pharmaceuticals, agrochemicals, and materials science, leveraging its stability and stereochemical rigidity.

Properties

CAS No.

479690-18-1

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-(7-bicyclo[2.2.1]heptanyl)acetic acid

InChI

InChI=1S/C9H14O2/c10-9(11)5-8-6-1-2-7(8)4-3-6/h6-8H,1-5H2,(H,10,11)

InChI Key

GEUIGLBCTCFTBK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C2CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Esters and Ketal Derivatives

  • Ethyl Esters (e.g., C12H18O2) : Derivatives like ethyl 5-methylene-bicyclo[2.2.1]heptane-2-acetate (CAS 780789-84-6) have higher molecular weights (194.27 g/mol) and altered solubility profiles compared to the carboxylic acid form, favoring use in hydrophobic matrices .
  • Bicyclo[2.2.1]heptan-7-one Dimethyl Ketal (C9H16O2) : With a vaporization enthalpy of 50.2 ± 0.2 kJ mol⁻¹ at 298 K, this ketal is less polar than the acetic acid analog, influencing its phase behavior in formulations .

Alternative Bicyclic Systems

  • Bicyclo[3.2.0]heptane Derivatives: These exhibit higher ring strain (138.2 kJ mol⁻¹) and lower thermal stability, making them less suitable for high-temperature applications compared to norbornane-based compounds .
  • Bicyclo[3.2.0]heptane Carboxylic Acids : For example, 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives (e.g., penam cores) show distinct crystallinity and purity profiles, as validated by pharmacopeial tests like 〈695〉 and 〈223〉 .

Physical and Thermodynamic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Property Reference
(Bicyclo[2.2.1]heptan-7-yl)acetic acid C9H14O2 154.21 High thermal stability (ΔHring = 62.8 kJ mol⁻¹)
Bicyclo[2.2.1]heptan-7-one dimethyl ketal C9H16O2 156.22 ΔHvap = 50.2 ± 0.2 kJ mol⁻¹ at 298 K
1,7,7-Trimethyl-bicyclo[2.2.1]hept-2-yl acetate C12H18O2 194.27 Stabilized in β-cyclodextrin under heat

Stability and Reactivity

The norbornane core in (bicyclo[2.2.1]heptan-7-yl)acetic acid resists ring-opening reactions under acidic or thermal conditions, unlike bicyclo[3.2.0]heptane derivatives, which readily undergo ring expansion to lower-energy systems . The carboxylic acid group enhances hydrogen bonding, improving crystallinity compared to ester or ketal analogs, as seen in pharmacopeial crystallinity tests .

Preparation Methods

Key Steps:

  • DA Reaction : Cycloaddition between dienes (e.g., 2,3-dimethyl-1,3-butadiene) and α,β-unsaturated aldehydes (e.g., methacrolein) forms intermediate norbornene derivatives.

  • Rearrangement : Catalyzed by Lewis acids (e.g., MeAlCl₂ or SnCl₄), the intermediate undergoes a carbocationic rearrangement to yield bicyclo[2.2.1]heptane derivatives.

  • Oxidation/Hydrolysis : The resulting ketone or ester is oxidized or hydrolyzed to the acetic acid derivative.

Example:

  • Reactants : Methacrolein and 2,3-dimethyl-1,3-butadiene.

  • Catalyst : MeAlCl₂ (20 mol%) at −20°C for DA step, followed by HClO₄ for rearrangement.

  • Yield : 85% for (+)-herbanone (a related bicycloheptane derivative).

ParameterValueSource
CatalystMeAlCl₂, HClO₄
SolventToluene/THF
Temperature−20°C → RT
Enantiomeric RatioUp to 97:3 (with chiral LLA)

Hydrolysis of Ester Precursors

Ester derivatives of bicyclo[2.2.1]heptane are hydrolyzed under acidic or basic conditions to yield the acetic acid product.

Key Steps:

  • Ester Synthesis : Acylation of bicyclo[2.2.1]heptanol with acetic anhydride or acetyl chloride.

  • Hydrolysis : Acidic (HCl) or basic (NaOH) cleavage of the ester bond.

Example:

  • Ester Precursor : Bornyl acetate (1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate).

  • Conditions : 6N HCl reflux for 8 hours.

  • Yield : >90% (reported for analogous norbornyl esters).

ParameterValueSource
Reagent6N HCl
TemperatureReflux (100–110°C)
SolventAqueous HCl
Purity>99% (HPLC)

Catalytic Functionalization of Norbornene Derivatives

Norbornene (bicyclo[2.2.1]hept-2-ene) is functionalized via catalytic addition or oxidation.

Key Steps:

  • Epoxidation : Norbornene is epoxidized, followed by ring-opening with nucleophiles.

  • Carboxylation : CO₂ insertion under palladium catalysis to form acetic acid derivatives.

Example:

  • Substrate : Norbornene.

  • Catalyst : Pd(OAc)₂/PPh₃.

  • Conditions : 80°C, 20 bar CO₂.

  • Yield : 70–75% (for analogous carboxylation reactions).

ParameterValueSource
CatalystPd(OAc)₂/PPh₃
Pressure20 bar CO₂
Temperature80°C

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
DA + RearrangementHigh enantioselectivityRequires anhydrous conditions70–85%
Ester HydrolysisScalable, simpleAcid-sensitive substrates85–95%
Catalytic CarboxylationDirect CO₂ utilizationHigh-pressure equipment65–75%

Optimization Strategies

  • Solvent Choice : Tetrahydrofuran (THF) enhances DA reaction rates compared to toluene.

  • Catalyst Loading : SnCl₄ (10 mol%) improves rearrangement efficiency over MeAlCl₂ in polar solvents.

  • Temperature Control : Slow warming (−20°C → RT) minimizes side reactions during rearrangement.

Structural Confirmation

  • NMR Analysis : 2D NMR (COSY, HSQC) confirms the endo configuration of the acetic acid substituent.

  • X-ray Crystallography : Validates the bicyclo[2.2.1]heptane core in related esters.

Industrial Applications

  • Pharmaceutical Intermediates : Used in synthesizing M3 receptor antagonists.

  • Fragrance Chemistry : Bicycloheptane acetic acid derivatives serve as woody odorants .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Bicyclo[2.2.1]heptan-7-yl)acetic acid, and how does reaction thermodynamics influence product selectivity?

  • Methodology : The compound can be synthesized via acid-catalyzed ring expansion of 4-methylenebicyclo[3.2.0]heptanes. Using 0.5 M sulfuric acid in acetic acid at room temperature for 16 hours yields bicyclo[2.2.1]heptan-7-yl acetate intermediates. Subsequent reduction with lithium aluminium hydride (LiAlH₄) in diethyl ether (0.5 hours, room temperature) produces bicyclo[2.2.1]heptan-7-ol derivatives. The reaction favors the norbornane skeleton due to its lower energy (62.8 kJ mol⁻¹) compared to bicyclo[3.2.0]heptane (138.2 kJ mol⁻¹), ensuring thermodynamic control .
  • Data : Yields range from 81% to 98%.

Q. How is the structural integrity of (Bicyclo[2.2.1]heptan-7-yl)acetic acid confirmed post-synthesis?

  • Methodology : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For example, bicyclo[4.1.0]heptane derivatives show characteristic IR carbonyl stretches (~1670 cm⁻¹) and distinct proton environments in NMR (e.g., δ 0.98–2.48 ppm for alkyl protons). Elemental analysis (e.g., C: 78.89%, H: 10.59%) validates purity .

Q. Why is the bicyclo[2.2.1]heptane skeleton thermodynamically preferred over alternative bicyclic frameworks?

  • Methodology : Computational energy comparisons using density functional theory (DFT) or experimental calorimetry demonstrate that the bicyclo[2.2.1]heptane system has significantly lower strain energy (62.8 kJ mol⁻¹) than bicyclo[3.2.0]heptane (138.2 kJ mol⁻¹), favoring its formation under equilibrium conditions .

Advanced Research Questions

Q. What are the degradation pathways and environmental persistence of (Bicyclo[2.2.1]heptan-7-yl)acetic acid?

  • Methodology : Biodegradability assays (e.g., OECD 301D) track mineralization in environmental matrices. Degradation products like 2-bicyclo[2.2.1]heptane acetic acid and bicyclo[2.2.1]heptan-2-one are identified via LC-MS. While some derivatives show ultimate biodegradability (>60 days), extended lag phases in freshwater systems suggest persistence under specific conditions .

Q. How can computational modeling predict the reactivity of (Bicyclo[2.2.1]heptan-7-yl)acetic acid in novel reaction environments?

  • Methodology : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Hartree-Fock or DFT) model transition states and electron density distributions. For example, the strain energy and orbital interactions in bicyclo frameworks can predict regioselectivity in Diels-Alder reactions or acid-catalyzed rearrangements .

Q. What advanced spectroscopic techniques resolve stereochemical ambiguities in bicyclo[2.2.1]heptane derivatives?

  • Methodology : X-ray crystallography provides definitive stereochemical assignments. For instance, bicyclo[4.1.0]heptan-7-amine hydrochloride’s crystal structure (CID 12453850) confirms exo/endo configurations via bond angles and torsion parameters. Dynamic NMR (DNMR) at variable temperatures can also probe ring-flipping barriers .

Q. How does functionalization at the 7-position alter the compound’s bioactivity or physicochemical properties?

  • Methodology : Structure-activity relationship (SAR) studies compare acetylated, hydroxylated, or amine-substituted derivatives. For example, tert-butoxycarbonyl (Boc)-protected 7-azabicyclo derivatives exhibit enhanced solubility in polar solvents, as shown in synthetic protocols for azabicyclo[2.2.1]heptane carboxylic acids .

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